Diaminomaleonitrile

Descripción

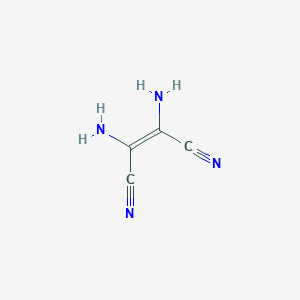

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-2,3-diaminobut-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZSNGJNFHWQDC-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=C(\C#N)/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | diaminomaleonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diaminomaleonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024923 | |

| Record name | DAMN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diaminomaleonitrile is a brown powder. (NTP, 1992) | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1187-42-4, 18514-52-8 | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diaminomaleonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedinitrile, 2,3-diamino-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminomaleonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMINOMALEONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedinitrile, 2,3-diamino-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DAMN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diaminomaleonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINOMALEONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8C63N8TWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

352 to 365 °F (NTP, 1992) | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways

Prebiotic Synthesis Pathways of Diaminomaleonitrile

The emergence of DAMN from simple precursors on the early Earth is a topic of significant interest in prebiotic chemistry. Its formation is thought to be a crucial step in the abiotic synthesis of essential biological molecules.

Formation from Hydrogen Cyanide Oligomerization

This compound is recognized as a stable tetramer formed from the oligomerization of hydrogen cyanide (HCN). wikipedia.orgwikipedia.org This process is considered a key pathway in prebiotic chemical evolution, potentially leading to the formation of nucleobases, amino acids, and other essential biomolecules. nih.govcsic.es The self-reaction of HCN can lead to a variety of products, with DAMN being a significant and well-established intermediate. nih.gov The presence of HCN in various astronomical environments, including comets and the atmospheres of planets and their moons, suggests that the formation of DAMN could be a widespread phenomenon. nih.govacs.org

Role of Iminoacetonitrile and Aminomalononitrile (B1212270) Intermediates

The pathway from hydrogen cyanide to this compound is not a direct tetramerization but involves a series of intermediates. Iminoacetonitrile, the dimer of HCN, is a key suspected intermediate in this process. researchgate.netchalmers.seacs.org Following the formation of the dimer, further reaction with cyanide leads to the trimer, aminomalononitrile. nih.govnih.govmdpi.com This trimer is then proposed to react with another cyanide anion to form an intermediate, 2-amino-3-imino butanedinitrile, which subsequently undergoes an imine-enamine tautomerization to yield this compound. nih.gov The polymerization of HCN through these dimeric and trimeric intermediates represents a critical sequence in the prebiotic synthesis of more complex molecules. nih.govmdpi.com

Photochemical Processes in Formation

Photochemistry plays a crucial role in the prebiotic chemistry of this compound. researchgate.net While DAMN itself is formed through the oligomerization of HCN, it can undergo further photochemical transformations. wikipedia.org Specifically, under the influence of UV light, this compound (the cis-isomer) can isomerize to diaminofumaronitrile (the trans-isomer). researchgate.netmdpi.com This trans-isomer can then be photochemically converted into 4-amino-1H-imidazole-5-carbonitrile (AICN), a key precursor for the synthesis of purine (B94841) nucleobases. wikipedia.orgresearchgate.netmdpi.com This photoisomerization is considered a critical step in the prebiotic pathway from simple cyanidic compounds to the building blocks of RNA. mdpi.com

Ab Initio Molecular Dynamics Simulations of Formation

Ab initio molecular dynamics simulations have provided significant insights into the reaction mechanisms of this compound formation. nih.govacs.orgnih.gov These computational studies have been instrumental in elucidating the base-catalyzed pathways of HCN polymerization in liquid HCN. nih.govnih.gov The simulations have detailed the kinetics and thermodynamics of the formation of intermediates like iminoacetonitrile. nih.gov They have also helped to understand the solvent effects of liquid HCN, which has a high dielectric constant and can form strong hydrogen bond networks. nih.gov These simulations support a mechanism involving successive nucleophilic additions of cyanide anions and subsequent proton transfers, leading to the formation of this compound. nih.gov

Laboratory Synthesis of this compound

The synthesis of this compound in a laboratory setting has been achieved through various methods, primarily involving the polymerization of hydrogen cyanide or the use of its derivatives. These methods provide a controlled means of producing this important chemical intermediate.

One common laboratory preparation involves the reaction of hydrogen cyanide in the presence of a basic catalyst. google.com A process has been described that uses a polar aprotic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), and a basic material like sodium cyanide (NaCN) or sodium hydroxide (B78521) (NaOH). google.com This method allows for the synthesis of this compound in high yield within a relatively short reaction time. google.com Another approach utilizes the reaction of hydrogen cyanide with a cocatalyst, such as cyanogen (B1215507) or diiminosuccinonitrile (B1215917), in the presence of a basic catalyst. google.com

A convenient laboratory-scale synthesis that avoids the direct handling of hazardous hydrogen cyanide involves the use of aminomalononitrile p-toluenesulfonate. orgsyn.org This salt is treated with sodium cyanide in water to precipitate this compound. orgsyn.org Other reported methods include the reaction of dicyanohydrin with hydrogen cyanide and the preparation from aminomalononitrile. guidechem.com More recently, methods involving the reaction of a cyanohydrin ketone, such as acetone (B3395972) cyanohydrin, have also been developed. csic.esgoogle.com

Below is a table summarizing some of the laboratory synthesis methods for this compound.

| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Sagami Mid-Grinding Method | Hydrogen Cyanide | NaCN / DMSO or DMF | 60-70 | ~5 hours | ~70 (conversion rate) guidechem.com |

| US Patent 3,701,797 | Hydrogen Cyanide | NaCN / DMSO | 130 | 30 minutes | 37 google.com |

| US Patent 3,701,797 | Hydrogen Cyanide | NaOH / DMSO | 75 | 6 hours | Not specified google.com |

| Organic Syntheses | Aminomalononitrile p-toluenesulfonate, Sodium Cyanide | Water, Isobutyl Alcohol | 0 to boiling | Short | 22-26 orgsyn.org |

| US Patent 3,629,318 | Hydrogen Cyanide | Triethylamine (B128534) / Methylene Chloride | 0 | 5 hours | 126 (based on cocatalyst) google.com |

Synthesis from Acetone Cyanohydrin via Organosulfur Catalysis

An efficient, reliable, and inexpensive method for synthesizing this compound (DAMN) utilizes the readily available acetone cyanohydrin as a hydrogen cyanide (HCN) source through organosulfur catalysis. acs.orgacs.orgnih.govcsic.es This approach is significant as DAMN is a crucial intermediate in heterocyclic and medicinal chemistry. acs.orgnih.gov The mechanism of this synthesis involves a thiocyanate-mediated process, which has been confirmed through investigations using electrospray ionization mass spectrometry (ESI-MS). acs.orgacs.org

In this process, organic disulfides catalyze the formation of DAMN, which is a tetramer of HCN. acs.orgacs.org The reaction conditions may involve diphenyl disulfide, acetone cyanohydrin, triethylamine, and acetonitrile. acs.org While some patented procedures using organosulfur compounds have reported high yields, reproducibility can be a challenge. acs.org For instance, one method involves adding sodium cyanide to acetone cyanohydrin followed by methanethiol (B179389) and stirring the solution at 60°C. chemicalbook.com This solvothermal polymerization (STP) of DAMN can be evaluated using various solvents. csic.esresearchgate.netacs.orgnih.gov

Alternative Synthetic Routes and Catalysts

This compound was first isolated in 1873 and identified as a tetramer of hydrogen cyanide, (HCN)₄, in 1923. wikipedia.org Historically, DAMN is formed through the oligomerization of hydrogen cyanide. acs.orgwikipedia.orggoogle.com Various processes have been developed for its synthesis, though many are suited for laboratory rather than industrial scale. google.com

Alternative synthetic methods include:

Hydrogenation of diiminosuccinonitrile (DISN) : DAMN can be prepared by the hydrogenation of DISN, which itself can be synthesized from the base-catalyzed addition of HCN to cyanogen. csic.esnih.govgoogle.com The conversion of DISN to DAMN can be achieved with reagents like HCN or through hydrogenation in the presence of a Group VIII transition metal catalyst. google.com

Cyanation of aminomalononitrile : This represents another pathway to obtaining DAMN. wikipedia.org

Catalytic Polymerization of HCN : An industrial-scale process involves polymerizing hydrogen cyanide at temperatures between 0°C and 100°C using catalysts like Al₂O₃ or SiO₂, though this method can require long reaction times (10 to 24 hours) with yields around 25%. google.com A more rapid and high-yield process involves the polymerization of HCN in a polar aprotic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), with a basic catalyst like NaCN or KCN at temperatures ranging from 25°C to 150°C. google.com Alkylaluminum compounds have also been used as catalysts for the tetramerization of hydrocyanic acid to form this compound. chemicalbook.com

Functionalization and Derivatization Strategies

This compound is a versatile building block in organic synthesis due to its unique structure, featuring a symmetrical cis-arrangement of two amino donor groups and two nitrile acceptor groups attached to a central C=C double bond. acs.orgeurekaselect.com This structure makes it a valuable precursor for a wide array of heterocyclic compounds, including imidazoles, pyrazines, purines, pyrimidines, and porphyrazines. acs.orgwikipedia.orgeurekaselect.comresearchgate.netd-nb.info Its reactivity is often compared to that of o-phenylenediamine. eurekaselect.comresearchgate.net

Schiff Base Formation with Aldehydes

The condensation reaction between this compound and aldehydes is a well-established method for producing Schiff bases, which are important synthetic intermediates. dntb.gov.uaacs.orgresearchgate.net These DAMN-derived Schiff bases have applications in the synthesis of conjugated linear polymers, thermostable optical materials, and have been investigated for their pharmacological potential. dntb.gov.uaresearchgate.netnih.gov

The reaction of DAMN with aromatic aldehydes is known to be highly chemoselective, predominantly yielding monoimine derivatives. dntb.gov.uaacs.orgresearchgate.netnih.govmdpi.com Spectroscopic analysis confirms that even when an excess of the aldehyde is used, only the mono-condensed Schiff base is formed. researchgate.netnih.gov This selectivity is attributed to the electronic deactivation of the second amino group after the formation of the first imine bond, which prevents a second condensation from occurring. nih.govmdpi.com Attempts to prepare diimines by reacting the isolated monoimine with additional benzaldehyde (B42025) have been unsuccessful, further confirming this deactivation. nih.govmdpi.com

However, the formation of 1:1 and 1:2 Schiff base ligands is possible under certain conditions, particularly in the context of forming tetradentate N₂O₂ Schiff base complexes with transition metals like Nickel(II) and Zinc(II). d-nb.info Additionally, [1+2] condensation of DAMN with aromatic and heterocyclic dialdehydes can produce acyclic Schiff bases, which are valuable as ligands for metal complexes and as building blocks for macrocyclic compounds. researchgate.net

| Aldehyde | Product | Yield (%) in Water | Yield (%) "Solvent-Free" |

|---|---|---|---|

| Benzaldehyde | 2a | 78 | 49 |

| p-Methoxybenzaldehyde | 2b | 93 | 62 |

| o-Chlorobenzaldehyde | 2g | 79 | 14 |

| o-Nitrobenzaldehyde | 2h | 76 | 12 |

Data sourced from Rivera et al., 2006. researchgate.net

In an effort to develop more environmentally friendly synthetic methods, green chemistry principles have been applied to the synthesis of Schiff bases from DAMN. dntb.gov.uaresearchgate.netmdpi.comacs.org Traditional methods often rely on toxic solvents like methanol. dntb.gov.uaresearchgate.net

Green alternatives that have been successfully employed include:

Water as a solvent : The reaction between DAMN and various aromatic aldehydes can be carried out in water without the need for a catalyst. dntb.gov.uaresearchgate.netmdpi.com This method is cleaner, more efficient, and attractive for preparing these compounds. mdpi.com The reactions in water have also been shown to be chemoselective, yielding monoimines in good to excellent yields. mdpi.com

"Solvent-free" conditions : Another green approach involves the direct mixing of this compound with the respective aldehyde at room temperature without any solvent. dntb.gov.uaresearchgate.netnih.gov This "solvent-free" process also chemoselectively produces the expected monoimines. researchgate.netnih.gov

These methodologies offer significant advantages in terms of cost, environmental impact, and simplified work-up procedures. dntb.gov.uaresearchgate.net

Monoimine and Diimine Derivatives

Reactions with Triethyl Orthoformate

The reaction of this compound (DAMN) with triethyl orthoformate serves as a key step in the synthesis of various heterocyclic and acyclic compounds. Triethyl orthoformate acts as a one-carbon synthon, typically leading to the formation of an ethoxymethyleneamino group, which can then undergo further transformations. The reaction conditions can be tuned to favor specific products.

The general mechanism involves the nucleophilic attack of one of the amino groups of DAMN on the electrophilic carbon of the orthoester. This is followed by the elimination of two molecules of ethanol (B145695), creating a highly electrophilic imidate carbon that is susceptible to further reactions. journalskuwait.org

Key products from this reaction include N-(2-amino-1,2-dicyanovinyl)formimidates. For instance, the reaction of DAMN with triethyl orthoformate in dioxane at high temperatures yields ethyl N-(2-amino-1,2-dicyanovinyl)formimidate (EMD). google.com However, high-temperature conditions can also lead to the decomposition of DAMN or undesirable polymerization. google.com To mitigate these side reactions, alternative methods have been developed. One such method involves reacting DAMN and a trialkyl orthoformate in an alcohol solvent under heating and reflux. google.com A more efficient approach employs a strong acid catalyst, such as sulfuric acid, under low-temperature conditions, which can produce the desired N-(2-amino-1,2-dicyanovinyl)imidate in high yield and within a short reaction time. google.com

The reaction can also be directed towards the synthesis of imidazole (B134444) derivatives. For example, heating a solution of DAMN and triethyl orthoformate in dioxane while slowly distilling the solvent leads to the formation of α-cyclohexyloxymethylenamino-β-aminomaleonitrile. google.com Furthermore, the reaction of N-monosubstituted DAMN derivatives with hot triethyl orthoformate can yield complex heterocyclic systems like 1-(4,5-dihydro-5-oxo-2-phenyl-1,3-oxazol-4-ylidenemethyl)-1H-imidazole-4,5-dicarbonitrile. arkat-usa.org This intermediate can then be treated with alcohols to open the oxazolone (B7731731) ring, affording various alkyl 2-(benzoylamino)-3-(4,5-dicyano-1H-imidazol-1-yl)propenoates. arkat-usa.org

The reaction conditions and resulting products are summarized in the table below.

| Reactants | Solvent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound, Triethyl orthoformate | Dioxane | High Temperature | Ethyl N-(2-amino-1,2-dicyanovinyl)formimidate (EMD) | google.com |

| This compound, Trialkyl orthoformate | Alcohol (C1-C5) | Heating, Reflux | Alkyl N-(2-amino-1,2-dicyanovinyl)formimidate | google.com |

| This compound, Triester orthoformate | Sulfuric Acid | Low Temperature | N-(2-amino-1,2-dicyanovinyl)imidate | google.com |

| This compound, Triethyl orthoformate, Cyclohexanol | Dioxane | Slow Distillation | α-Cyclohexyloxymethylenamino-β-aminomaleonitrile | google.com |

| N-monosubstituted this compound, Triethyl orthoformate | None | Hot | 1-(4,5-dihydro-5-oxo-2-phenyl-1,3-oxazol-4-ylidenemethyl)-1H-imidazole-4,5-dicarbonitrile | arkat-usa.org |

Incorporation into Complex Molecular Architectures

This compound's unique structure, featuring vicinal amino and cyano groups on a double bond, makes it an exceptionally versatile building block for constructing complex molecular architectures. mdpi.comrsc.org Its ability to act as a precursor for a wide array of heterocycles, polymers, and macrocycles has been extensively explored. mdpi.comresearchgate.net

Polymers: DAMN can undergo polymerization through various methods to create highly conjugated macromolecular systems. mdpi.com One approach involves the hydrothermal polymerization of aqueous DAMN suspensions using microwave radiation at temperatures between 170–190 °C, which results in the formation of polymeric submicron particles. mdpi.com These DAMN-based polymers are a subset of HCN polymers and are of growing interest in materials science. mdpi.com Thermal polymerization of DAMN, both in bulk and in aqueous solutions, has also been reported. mdpi.com Another synthetic route involves a Schiff base reaction between DAMN and an unsaturated aldehyde at low temperatures (0-10°C) to form a monoalkylated DAMN derivative. google.com This monomer can then be subjected to melt polymerization at temperatures ranging from 100°C to 200°C to yield homopolymers. google.com

Macrocycles: DAMN is a key precursor in the synthesis of porphyrazine macrocycles, which are analogues of phthalocyanines. researchgate.nettandfonline.com A one-pot multicomponent reaction can be used to synthesize metallopyrazinoporphyrazines. tandfonline.comresearchgate.net This method involves reacting this compound, a 1,2-dicarbonyl compound, a metal salt (e.g., CuCl₂, CoCl₂, FeCl₂, ZnCl₂), and urea (B33335), often under heating or microwave irradiation. tandfonline.comresearchgate.net This approach is valued for its high atom economy and straightforward work-up procedures. tandfonline.com Additionally, norbornenyl-tagged diaminomaleonitriles have been utilized in Crossover-Linstead macrocyclization reactions to produce specific porphyrazine structures. ox.ac.uk

Other Complex Architectures: The reactivity of DAMN allows for its incorporation into various other complex molecules. It is a precursor for numerous heterocycles, including imidazoles, pyrazines, pyrimidines, purines, and triazoles. mdpi.comresearchgate.net For instance, condensation reactions of DAMN with aldehydes, such as indole-3-carboxaldehyde (B46971) or 4-(diethylamino)salicylaldehyde, lead to the formation of Schiff base ligands. rsc.org These ligands, particularly Salen-type ligands, can coordinate with metal ions like Zinc(II) to form fluorescent chemosensors and other functional coordination complexes. rsc.orgsamothrace.eu The π-conjugated system of DAMN, with its electron-donating amino groups and electron-accepting cyano groups, is fundamental to the photophysical properties of these resulting molecules. rsc.orgrsc.org

Polymerization Chemistry of Diaminomaleonitrile

Mechanisms of Polymerization

The polymerization of DAMN can be achieved through several distinct pathways, each influenced by factors such as temperature, pressure, the presence of a solvent, and the energy source used for activation. These methods ultimately lead to the formation of complex conjugated macromolecular systems.

Thermal activation is a common method to induce the polymerization of DAMN, both in the absence of a solvent (bulk) and in solution. inta-csic.esmdpi.com These processes are typically conducted at elevated temperatures and can proceed in the solid state, in the melt, or under hydrothermal conditions. nih.govresearchgate.netacs.org

Solid-state polymerization (SSP) of DAMN occurs when the monomer is heated below its melting point, typically at temperatures between 150-170°C. researchgate.netcsic.es This method is highly efficient and can be monitored using techniques like differential scanning calorimetry (DSC). researchgate.netinta-csic.es The kinetics of SSP are often autocatalytic, suggesting that the products formed during the reaction accelerate further polymerization. researchgate.netinta-csic.es A two-parameter Šesták-Berggren (SB) model has been successfully applied to describe the complex, multi-step mechanism of DAMN's SSP. inta-csic.esinta.es

The mechanism of SSP involves several key processes, including dehydrocyanation (loss of hydrogen cyanide) and deamination (loss of ammonia). researchgate.netinta-csic.es These reactions contribute to the formation of a complex conjugated system. The proposed structure of the resulting polymer is predominantly a two-dimensional macrostructure based on imidazole (B134444) rings. researchgate.netinta-csic.es Research has also shown that the thermal stability of polymers produced via SSP at lower temperatures is improved. researchgate.netcsic.es

| Parameter | Description | Typical Conditions | Key Findings |

|---|---|---|---|

| Temperature Range | Optimal temperature for initiating and sustaining solid-state polymerization without melting the monomer. | 150-170°C researchgate.netcsic.es | Allows for polymerization to occur in the solid phase, leading to specific polymer morphologies. |

| Kinetics | The rate and mechanism by which the polymerization reaction proceeds. | Autocatalytic, described by the Šesták-Berggren (SB) model. csic.esinta-csic.es | The reaction is self-accelerating, suggesting product-catalyzed pathways. The SB model indicates a complex, multi-step process. inta-csic.es |

| Proposed Mechanism | The chemical reactions and structural changes occurring during polymerization. | Involves dehydrocyanation and deamination. researchgate.netinta-csic.es | Leads to the formation of a 2D macrostructure based on imidazole rings. researchgate.netinta-csic.es |

When DAMN is heated above its melting point (approximately 180°C), it undergoes melt polymerization (MP). researchgate.net This process is typically carried out at temperatures between 190°C and 200°C. researchgate.net Similar to SSP, melt polymerization is highly efficient and proceeds rapidly. researchgate.net The kinetics of MP can also be described by a three-step Šesták-Berggren (SB) model, indicating a complex, self-accelerating reaction mechanism. researchgate.netcsic.es The non-radical nature of the polymerization mechanism has been confirmed by studying the effect of oxygen on the reaction. researchgate.netcsic.es

Hydrothermal polymerization involves heating an aqueous suspension of DAMN. mdpi.comnih.gov This method has been explored for its potential in creating functional materials. For instance, DAMN polymers synthesized under hydrothermal conditions have demonstrated capacitive performance. mdpi.com Studies have investigated hydrothermal polymerization at various temperatures, including a recent exploration using microwave radiation to heat aqueous DAMN suspensions at 170–190 °C. mdpi.comnih.gov The process can also be carried out at lower temperatures, such as 80°C, and serves as a reference for comparing other solvothermal methods. nih.govacs.org The byproducts of DAMN hydrolysis and oxidation, such as oxalic acid, glycine, urea (B33335), and formamide, have been identified in the hydrothermal series. nih.gov

Microwave-driven polymerization has emerged as a rapid and efficient method for synthesizing DAMN polymers. inta-csic.esmdpi.comnih.gov This technique utilizes microwave radiation to hydrothermally heat aqueous suspensions of DAMN, typically at temperatures ranging from 170°C to 190°C. inta-csic.esmdpi.comnih.gov A significant advantage of this method is the substantial reduction in reaction times compared to conventional thermal methods. researchgate.net

This process yields polymeric submicron particles with semiconducting properties. inta-csic.esmdpi.comnih.gov The resulting highly conjugated macromolecular systems exhibit redox behavior, making them interesting for applications in materials science. mdpi.comresearchgate.net The microwave-assisted synthesis is considered a green and robust process, offering a fast and easy route to these functional materials. inta-csic.esnih.gov

| Parameter | Description | Typical Conditions | Key Findings |

|---|---|---|---|

| Energy Source | The form of energy used to initiate polymerization. | Microwave Radiation (MWR) inta-csic.esmdpi.com | Allows for rapid and uniform heating of the reaction mixture. |

| Temperature Range | The temperature at which the microwave-assisted polymerization is conducted. | 170-190°C inta-csic.esmdpi.com | Enables fast reaction rates and the formation of specific polymer structures. |

| Reaction Time | The duration of the polymerization process. | Significantly reduced compared to conventional heating. researchgate.net For example, 16 minutes at 170°C and 3.2 minutes at 190°C. researchgate.net | Highlights the efficiency of microwave heating for this polymerization. |

| Product Morphology | The physical form and structure of the resulting polymer. | Polymeric submicron particles. inta-csic.esmdpi.com | Demonstrates the ability to control the polymer's physical form through the synthesis method. |

| Polymer Properties | The electrochemical and physical characteristics of the synthesized polymer. | Semiconducting and redox-active. inta-csic.esmdpi.com | Indicates potential applications in electronics and sensor technology. |

Solvothermal polymerization (STP) of DAMN has been investigated using a variety of organic solvents at temperatures ranging from 80 to 170 °C. nih.govacs.org The choice of solvent has a significant impact on the polymerization yield and the properties of the resulting polymer.

The highest polymerization yields, reaching almost quantitative levels, have been achieved using protic n-alcohols like n-pentanol and n-hexanol at 130 and 150 °C, respectively. acs.org In contrast, using a medium-polarity solvent like acetonitrile, despite the complete solubility of DAMN, results in low polymerization yields under mild thermal conditions. acs.org The use of n-alcohols like n-pentanol or n-hexanol also significantly reduces the formation of hydrolysis and oxidation byproducts compared to hydrothermal methods. acs.org This makes n-hexanol an attractive eco-friendly solvent for the self-polymerization of DAMN. nih.gov The kinetic behavior of STP has been studied by monitoring DAMN consumption through techniques such as UV-vis spectroscopy and HPLC. acs.org

Melt Polymerization Kinetics and Mechanisms

Autocatalytic Aspects of Polymerization

The polymerization of this compound exhibits autocatalytic behavior, meaning that the products of the reaction catalyze the reaction itself. inta-csic.esmetricsalad.com This characteristic leads to a highly efficient polymerization process. inta-csic.esinta-csic.es

A three-stage autocatalytic kinetic mechanism has been proposed for the bulk polymerization of DAMN. nih.govacs.org The kinetics of the solid-state polymerization (SSP) are consistent with the two-parameter Šesták-Berggren (SB) model, which describes the complex three-stage mechanism. inta-csic.escsic.es This autocatalytic nature is also observed in the polymerization of aminomalononitrile (B1212270) (AMN), a trimer of HCN, further supporting the autocatalytic pathways in HCN-derived polymer systems. researchgate.netdntb.gov.ua The autocatalytic behavior is believed to be enhanced by the formation of DAMN copolymers that act as macromolecular catalysts. nih.gov

Role of Deamination and Dehydrocyanation Processes

Deamination (the removal of an amino group) and dehydrocyanation (the removal of hydrogen cyanide) are crucial mechanistic aspects of DAMN polymerization. inta-csic.esmetricsalad.cominta-csic.es These elimination reactions are involved in the complex polymerization mechanism and have been identified through techniques such as thermogravimetry-mass spectrometry (TG-MS). inta-csic.esmetricsalad.com

During the polycondensation of DAMN, the release of ammonia (B1221849) (NH3) and hydrogen cyanide (HCN) is observed. nih.govacs.org These processes, along with hydrolysis, contribute to the formation of a complex macromolecular structure. mdpi.com The continuous deamination and dehydrocyanation, particularly during thermal polymerization, lead to a highly oxidized and complex polyamide-like structure with intra- and inter-amide bonds. mdpi.com

Polymeric Materials from this compound

Polymers derived from this compound are a special class of HCN polymers and are gaining attention as a new type of multifunctional soft material. nih.gov These materials can be synthesized through various methods, including bulk thermal polymerization and microwave-assisted hydrothermal polymerization. nih.govresearchgate.net

Conjugated Polymers and Macromolecular Systems

This compound serves as a precursor for the synthesis of highly conjugated polymers and macromolecular systems. nih.govinta-csic.es These polymers feature a backbone of conjugated C=N systems and often contain N-heterocycles. nih.gov The polymerization of DAMN can lead to the formation of extended conjugated systems, which can be linear or cyclic. nih.gov The resulting macromolecular systems have shown potential as semiconductors. nih.govinta-csic.es

The structure of these polymers is complex and can be influenced by the synthesis conditions. For example, microwave-assisted synthesis appears to enhance the formation of N-heterocyclic fractions and polyamide portions within the polymer structure. nih.gov

Two-Dimensional (2D) Poly(heterocycle) Systems

The solid-state polymerization of this compound is a promising method for producing two-dimensional (2D) materials. inta-csic.esresearchgate.net This one-pot reaction can yield complex conjugated systems that are predominantly composed of a 2D macrostructure based on imidazole rings. inta-csic.es The formation of these 2D poly(heterocycle) systems opens up new possibilities for creating novel functional materials. inta-csic.es

Hypothetical pathways for the formation of these 2D structures involve repeated stepwise double nucleophilic substitutions, leading to extended ladder-type structures. acs.org One proposed route involves the formation of a 1,4-dihidropyrazine-2,3-dicarbonitrile intermediate, which can then self-condense to form oligopyrazines and subsequently a graphitic macrostructure. acs.org

Structure-Property Relationships in this compound Polymers

The properties of DAMN polymers are intrinsically linked to their complex structure. The synthesis conditions, such as the solvent and temperature, can influence the microstructure and, consequently, the properties of the resulting polymers. acs.org For instance, solvothermal polymerization in different solvents can lead to variations in the chemical composition and thermal properties of the polymers. nih.gov

The degree of conversion and the C/N molar ratio are important parameters that differ depending on the synthetic route, such as hydrothermal versus n-alcohol-based solvothermal polymerization. researchgate.net Spectroscopic techniques like FTIR and NMR, along with thermal analysis, are crucial for characterizing the structure and understanding these relationships. nih.govinta-csic.esacs.org The general consensus is that the macrostructures are based on a conjugated C=N system containing diaza heterocycles like imidazole and pyrazole (B372694) rings. researchgate.netnih.govresearchgate.net

Applications in Functional Materials Research

Polymers derived from this compound have shown significant potential in various areas of functional materials research. Their unique electronic and structural properties make them suitable for a range of applications.

Electronic Devices: DAMN polymers exhibit semiconducting properties, which makes them promising candidates for use in electronic devices such as capacitors and biosensors. nih.govnih.govacs.orginta-csic.es

Catalysis: These polymers have demonstrated catalytic activity. nih.govacs.org For example, they can catalyze the thermal decomposition of ammonium (B1175870) perchlorate (B79767), a relevant oxidizer. researchgate.net

Prebiotic Chemistry: As a tetramer of HCN, DAMN and its polymers are of considerable interest in the study of the origin of life, providing insights into plausible prebiotic chemical reactions. nih.govinta-csic.eswikipedia.org

Chemosensors and Fluorophores: Derivatives of DAMN have been utilized in the fabrication of chemosensors and fluorophores. researchgate.net

Applications in Heterocyclic and Supramolecular Chemistry

Synthesis of Nitrogen-Containing Heterocycles

DAMN is a well-established starting material for the creation of various nitrogen-containing cyclic molecules. guidechem.com Its bifunctional nature, with two amino groups and two nitrile groups on a C4 backbone, allows for a multitude of cyclization strategies. wikipedia.org

Purines and Pyrimidines

Diaminomaleonitrile is a key synthon in the synthesis of purines and their derivatives. researchgate.netresearchgate.net Research has demonstrated pathways to produce purine (B94841) structures, which are fundamental components of nucleic acids and have widespread biological significance. rsc.orgrsc.org

One common method involves the reaction of DAMN with isocyanates to form a urea (B33335) intermediate. researchgate.netrsc.org This intermediate can then undergo cyclization with aldehydes to yield purine derivatives. rsc.org For instance, the reaction of DAMN with various aryl isocyanates affords urea compounds, which, upon treatment with aldehydes like 4-ethoxybenzaldehyde, produce 8-oxopurine-6-carboxamides. researchgate.net A reinvestigation of reactions between urea derivatives of DAMN and aldehydes established that the products are 8-oxo-6-carboxamido-1,2-dihydropurines, which are rapidly oxidized to the corresponding 6-carboxamidopurines, correcting earlier reports that suggested the formation of pyrimido[5,4-d]pyrimidines. researchgate.net

In a similar vein, the reaction of DAMN with phenyl isothiocyanate yields a thiourea (B124793) derivative, which can be further reacted with an aldehyde to provide an 8-mercaptopurine-6-carboxamide derivative. rsc.org Furthermore, multicomponent reactions involving DAMN, trimethyl orthoacetate, and α-amino acids have been developed to regioselectively synthesize amino acid-decorated purine and pyrimidine (B1678525) derivatives, with the reaction outcome controlled by the energy source used. unitus.it Bicyclic pyrimidine derivatives have also been synthesized through the condensation of DAMN with compounds such as 4-isothiocyanato-4-methylpentan-2-one and 3-isothiocyanatobutanal. nih.gov

Table 1: Synthesis of Purine Derivatives from this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference(s) |

|---|---|---|---|---|

| This compound | Phenyl isocyanate | Aldehydes | 4-Imino-6-substituted-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones | rsc.org |

| This compound | Aryl isocyanates | 4-Ethoxybenzaldehyde | 2,9-(Substituted-phenyl)-8-oxo-7H-purine-6-carboxamide | researchgate.netrsc.org |

Pyrazines and Pyrazine-2,3-dicarbonitriles

The synthesis of pyrazines, another class of important nitrogen-containing heterocycles, frequently employs DAMN as a starting material. researchgate.netresearchgate.net Pyrazine-2,3-dicarbonitriles, in particular, are readily prepared through the condensation of DAMN with 1,2-dicarbonyl compounds. thieme-connect.deresearchgate.netmdpi.com

This condensation reaction is versatile and can be performed with various dicarbonyls, including α-diketones, glyoxal, α-keto aldehydes, and 4-acylfuran-2,3-diones, to provide the corresponding pyrazine-2,3-dicarbonitriles in good yields. researchgate.netrhhz.net For example, reacting DAMN with furan-2,3-diones in refluxing benzene (B151609) yields pyrazine-2,3-dicarbonitrile (B77751) derivatives. rhhz.net Similarly, the condensation of DAMN with phenylglyoxal (B86788) derivatives in ethanol (B145695) produces a range of new pyrazine (B50134) compounds. jst.go.jp The reaction of 5-cyclooctene-1,2-dione with DAMN in acetic acid produces 5,6,9,10-tetrahydrocycloocta[b]pyrazine-2,3-dicarbonitrile with a high yield. arkat-usa.org These dinitrile derivatives can be further transformed; for instance, they can be hydrolyzed to the corresponding dicarboxylic acids, which can then be converted to diesters, diamides, and ultimately to pyrazinedicarboximides (pyrrolo[3,4-b]pyrazines). tandfonline.com

Table 2: Examples of Pyrazine Synthesis from this compound

| Dicarbonyl Compound | Solvent/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Furan-2,3-diones | Benzene, reflux | Pyrazine-2,3-dicarbonitrile derivatives | Moderate to Excellent | rhhz.net |

| 5-Cyclooctene-1,2-dione | Acetic acid, steam bath | 5,6,9,10-Tetrahydrocycloocta[b]pyrazine-2,3-dicarbonitrile | 88% | arkat-usa.org |

| Phenylglyoxal derivatives | Ethanol | Substituted 5-phenylpyrazine-2,3-dicarbonitriles | - | jst.go.jp |

| Diiminosuccinonitrile (B1215917) | Catalytic acid | 2,3-Diamino-5,6-dicyanopyrazine | - | unimas.my |

Imidazoles and Imidazole (B134444) Derivatives

DAMN serves as a valuable precursor for the synthesis of the imidazole ring, a core structure in many biologically active compounds. researchgate.netresearchgate.netbaranlab.org The construction of the imidazole ring from DAMN typically involves reactions with aldehydes, orthoformates, or their derivatives. baranlab.orgmdpi.com

Dicyano Imidazoles

A significant application of DAMN is in the synthesis of 2-substituted-4,5-dicyanoimidazoles. researchgate.net One-pot methods have been developed for the oxidative cyclocondensation of DAMN with various aromatic aldehydes. tandfonline.com These methods often employ an oxidizing agent or promoter to facilitate the reaction. For example, a microwave-assisted, one-step synthesis uses nitric acid (HNO₃) as a metal-free catalyst and strong oxidizing agent to produce 2-aryl-4,5-dicarbonitrile imidazole derivatives in high yields with short reaction times. tandfonline.com Another efficient method uses cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) mixed with nitric acid as the oxidation catalyst system. An older method involves heating a 2-amino-3-(N,N-disubstituted-aminomethyleneamino)maleonitrile, which can be formed from DAMN and a suitable amide, at temperatures between 120-170 °C. For instance, reacting DAMN with N,N-dimethylisobutyramide in the presence of POCl₃, followed by heating, yields 2-isopropyl-4,5-dicyanoimidazole.

Table 3: Synthesis of 2-Substituted-4,5-dicyanoimidazoles from DAMN and Aldehydes

| Aldehyde | Promoter/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | HNO₃, Microwave | 2-Phenyl-1H-imidazole-4,5-dicarbonitrile | 96% | tandfonline.com |

| 4-Chlorobenzaldehyde | HNO₃, Microwave | 2-(4-Chlorophenyl)-1H-imidazole-4,5-dicarbonitrile | 95% | tandfonline.com |

| 4-Nitrobenzaldehyde | CAN/HNO₃, CH₃CN, 60 °C | 2-(4-Nitrophenyl)-1H-imidazole-4,5-dicarbonitrile | 94% |

Diimidazodiazepine Systems

A novel application of DAMN is in the construction of complex fused heterocyclic systems. The first synthesis of a 5:7:5-fused diimidazodiazepine ring system was achieved starting from DAMN. nih.gov This multi-step synthesis highlights the utility of DAMN in building intricate molecular architectures. The process begins by heating DAMN with triethyl orthoformate to yield a formimidate intermediate. nih.govresearchgate.net This intermediate is then reacted with p-methoxybenzylamine to form a formimidine, which undergoes intramolecular cyclization to create an imidazole derivative. nih.gov Further reaction with p-methoxybenzyl isocyanate, followed by treatment with DBU, leads to a urea derivative that is subsequently cyclized with triethyl orthoformate to furnish the target diimidazodiazepine heterocycle. nih.gov

Pyrroles and Pyrrolo-Fused Systems

DAMN is also utilized in the synthesis of pyrroles and systems containing a fused pyrrole (B145914) ring. researchgate.netresearchgate.net A notable example is the synthesis of pyrazinedicarboximides, which are technically 2,3-disubstituted 5,7-dioxo-6H-pyrrolo[3,4-b]pyrazines. tandfonline.com This synthesis proceeds from the pyrazine-2,3-dicarbonitriles formed from DAMN. The dinitriles are hydrolyzed to dicarboxylic acids, converted to diesters, and then reacted with ammonia (B1221849) to form diamides. tandfonline.com The final step involves the cyclization of the diamide (B1670390) to form the fused pyrrolo[3,4-b]pyrazine system. tandfonline.com This demonstrates how DAMN can be a precursor not just to a single heterocyclic ring, but to more complex, fused-ring structures. Reviews on the applications of DAMN also list the synthesis of pyrrolo[3,4-b] researchgate.netCurrent time information in Bangalore, IN.diazepin-6(3H)-ones and pyrrolo[3,4-f] wikipedia.orgrhhz.netCurrent time information in Bangalore, IN.triazepines as further examples of its utility in creating pyrrolo-fused systems. nih.govbenthamdirect.com

Oxazoles and Thiazoles

This compound is a precursor for the synthesis of various heterocyclic compounds, including oxazoles and thiazoles. researchgate.netresearchgate.net The synthesis of thiazoles, for instance, can be achieved through the condensation of α-haloketones with thioamide derivatives in a process known as the modified Hantzsch thiazole (B1198619) reaction. nih.gov

One specific application involves the reaction of DAMN with aryl isothiocyanates. This reaction leads to the formation of 2,2′-diarylimino-4,4′-bithiazolidinylidenes. researchgate.net This protocol offers a strategy for synthesizing alkenes substituted with both electron-donating and electron-withdrawing groups in moderate to good yields. researchgate.net For example, the reaction of DAMN with aryl isothiocyanates in the presence of triethylamine (B128534) (Et3N) in ethanol under reflux conditions yields these bithiazolidinylidene derivatives. researchgate.net

Furthermore, aminomalononitrile (B1212270), a related compound and a convenient starting material for this compound, has been shown to be a useful intermediate in the preparation of thiazoles and oxazoles. orgsyn.org

Triazoles and Tetrazoles

This compound serves as a key starting material for the synthesis of various nitrogen-rich heterocycles, including triazoles and tetrazoles. eurekaselect.comeurekaselect.com

The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been accomplished through the coupling reaction of this compound with aromatic diazonium salts. eurekaselect.comeurekaselect.com Another approach involves the unexpected formation of an N-trinitroethyl-substituted triazole through the nitrosation of an N-substituted this compound, initially with nitric acid (HNO3) and subsequently with nitrous acid (HNO2). nih.govacs.org

This compound has also been utilized in the synthesis of 5,5'-bi(1,2,4-triazoles). researchgate.net A synthetic route to a high-nitrogen ligand, H3dttz, used in a metal-organic framework, begins with this compound. The process involves the closure of a triazole ring to form 4,5-dicyano-2H-1,2,3-triazole as an intermediate, which then undergoes a 1,3-dipolar cycloaddition to form two tetrazole rings. researchgate.net

Diazepines and Triazepines

This compound is a valuable precursor for the synthesis of seven-membered heterocyclic rings such as diazepines and triazepines. eurekaselect.comresearchgate.net

Diazepines: 1,4-Diazepines have been synthesized from DAMN. researchgate.netresearchgate.net For instance, the cycloaddition of chalcones with 2,3-diaminomaleonitrile, facilitated by ultrasonic energy, has been used to create diazepine (B8756704) rings. This method was applied to synthesize copper-porphyrazines annulated with diazepine moieties. mdpi.com

Triazepines: DAMN is also used to construct 1,3,5-triazepine systems. researchgate.netresearchgate.net The compound has been employed in the synthesis of pyrrolo[3,4-f] eurekaselect.comresearchgate.netresearchgate.nettriazepines and 8-amino-4,5-dihydro-3H-pyrrolo[3,4-f]-1,3,5-triazepin-6-ones. eurekaselect.comresearchgate.net

Quinoxalines and Benzodiazocines

The reactivity of this compound, which is comparable to that of o-phenylenediamine, makes it a suitable starting material for synthesizing fused heterocyclic systems like quinoxalines and benzodiazocines. eurekaselect.comnih.gov

Quinoxalines: DAMN condenses with 1,2-dicarbonyl compounds to yield pyrazine-2,3-dicarbonitriles, which are precursors to quinoxalines. researchgate.net For example, the reaction of this compound with 2-hydroxy-1,4-naphthoquinone (B1674593) in acetic acid at room temperature produces 6-hydroxy-benzo[f]quinoxaline-2,3-dicarbonitrile. sapub.orgrasayanjournal.co.in Similarly, isocyanide-based three-component reactions can lead to 3,4-dihydrobenzo[g]quinoxalin-2-amine derivatives. eurekaselect.comeurekaselect.com

Benzodiazocines: Benzodiazocine derivatives have also been synthesized using this compound. eurekaselect.comnih.gov Microwave-assisted synthesis has been shown to be an effective method for preparing these compounds from DAMN. eurekaselect.com

Porphyrazines

This compound is a fundamental and extensively used precursor in the synthesis of porphyrazines (Pzs), a class of synthetic analogues of porphyrins and phthalocyanines. researchgate.netnih.govresearchgate.net These macrocycles have garnered significant attention for their potential applications in materials science and medicine. researchgate.net

The synthesis typically involves the cyclotetramerization of dinitrile derivatives. mdpi.com Substituted porphyrazine macrocycles are often prepared from easily functionalized this compound. researchgate.netmdpi.com For example, tetra-pyrazino-porphyrazines can be formed by the tetramerization of 2,3-dicyanopyrazine, which itself is synthesized from the condensation of DAMN with glyoxal. researchgate.netmdpi.com

A one-pot synthesis of metallopyrazinoporphyrazines has been developed using 2,3-diaminomaleonitrile, 1,2-dicarbonyl compounds, metal salts, and urea, accelerated by microwave irradiation or in the presence of a superparamagnetic heterogeneous nanocatalyst. tandfonline.comresearchgate.net This approach allows for the creation of porphyrazine derivatives with six-membered pyrazine rings fused to the periphery of the tetrapyrrolic core. tandfonline.comresearchgate.net

| Reactants | Product Type | Key Method | Reference |

|---|---|---|---|

| This compound, 1,2-dicarbonyl compounds, metal salts, urea | Metallopyrazinoporphyrazines | Microwave-assisted one-pot synthesis | researchgate.net |

| This compound, 1,2-dicarbonyl compounds, metal salts, urea, nano-Fe3O4 anchored sulfuric acid | Metallopyrazinoporphyrazines | Heterogeneous nanocatalysis | tandfonline.com |

| 2,3-Dicyanopyrazine (from DAMN) | Tetra-pyrazino-porphyrazines | Tetramerization | mdpi.com |

| Chalcones, this compound | Cu-porphyrazines with diazepine moieties | Ultrasonic-assisted cycloaddition | mdpi.com |

Spiro Compounds

This compound is a versatile synthon that has been utilized in the synthesis of spiro compounds. eurekaselect.comnih.gov A notable example is the synthesis of novel spiro-pyrrolidines through a one-pot, three-component reaction. This involves the reaction of (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones, this compound, and isatin. This method provides an efficient pathway to complex spirocyclic structures containing the this compound motif.

Coordination Chemistry of this compound and Its Derivatives

This compound and its derivatives, particularly Schiff bases, are important ligands in coordination chemistry. researchgate.netd-nb.info The electron-withdrawing cyano groups on the DAMN backbone can modulate the electronic properties and reactivity of the resulting metal complexes. acs.org

Schiff base ligands derived from the condensation of DAMN with aldehydes or ketones can coordinate with various transition metals like nickel(II), copper(II), and zinc(II). d-nb.info These ligands are often tetradentate, coordinating through N2O2 donor atoms, and can form mononuclear, dinuclear, or macrocyclic complexes. d-nb.infoacs.org

Template condensation reactions are frequently employed to synthesize these complexes. For instance, the condensation of DAMN with salicylaldehyde (B1680747) in the presence of a copper(II) or vanadyl(IV) template yields mononuclear complexes. acs.orgacs.org Similarly, the template condensation of DAMN with diformylphenols can produce dinuclear macrocyclic dicopper(II) complexes. acs.orgacs.org The structures of many of these complexes have been established by single-crystal X-ray diffraction, revealing geometries such as square planar for Ni(II) and square pyramidal for Zn(II) complexes. d-nb.infoacs.org

| Ligand Source | Metal Ion | Complex Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| DAMN + Salicylaldehyde | Cu(II) | Mononuclear | Square Planar | acs.orgacs.org |

| DAMN + Salicylaldehyde | VO(IV) | Mononuclear | Square Pyramidal | acs.orgacs.org |

| DAMN + 2-hydroxy-3-methoxybenzaldehyde | Ni(II) | Mononuclear | Square Planar | d-nb.info |

| DAMN + 2-hydroxy-1-naphthaldehyde | Zn(II) | Mononuclear | Square Pyramidal | d-nb.info |

| DAMN + Diformylphenols | Cu(II) | Dinuclear Macrocyclic | - | acs.orgacs.org |

These coordination compounds are not merely of structural interest; they have been investigated for various applications, including their use as catalysts. tandfonline.com For example, palladium(II) complexes with DAMN-based Schiff-base ligands have been applied as catalysts in Suzuki–Miyaura coupling reactions. tandfonline.com

Schiff Base Ligands and Metal Complexes

The condensation of this compound with various aromatic aldehydes is a common strategy to synthesize Schiff base ligands. d-nb.info This reaction can yield both 1:1 and 1:2 condensation products, leading to a diverse range of ligand structures. d-nb.info These Schiff bases, particularly those derived from salicylaldehyde and its derivatives, are excellent chelating agents for a variety of transition metal ions. scispace.com

Typically, the reaction involves the template condensation of DAMN and an aldehyde in the presence of a metal salt. acs.orgnih.gov The metal ion directs the condensation to form tetradentate N₂O₂ Schiff base ligands that coordinate to the metal center. psu.edud-nb.info This method has been successfully employed to synthesize complexes with metals such as cobalt(II), nickel(II), copper(II), and zinc(II). psu.eduresearchgate.net The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration in the infrared spectra of the complexes, typically in the range of 1581-1633 cm⁻¹. psu.edu The coordination of the imine nitrogen to the metal ion often results in a shift of this band to a lower frequency compared to the free ligand. psu.edu

Mononuclear, Dinuclear, and Macrocyclic Metal Complexes

The versatility of this compound-derived Schiff bases allows for the synthesis of various types of metal complexes, including mononuclear, dinuclear, and macrocyclic structures. acs.org

Mononuclear Complexes : These are formed when a single metal ion is coordinated by one or more ligands. For instance, mononuclear copper(II) and vanadyl(IV) complexes have been synthesized using an open-chain Schiff base ligand derived from the 1:2 condensation of DAMN and salicylaldehyde. acs.orgnih.gov In these complexes, the ligand typically acts as a tetradentate N₂O₂ donor, wrapping around a single metal center. psu.edud-nb.info

Dinuclear and Macrocyclic Complexes : Dinuclear complexes, containing two metal centers, can be formed using larger, more complex ligands. A common strategy involves the template condensation of DAMN with diformylphenols, such as 2,6-diformyl-4-methylphenol. acs.orgnih.gov This (2:2) condensation reaction creates a large macrocyclic ligand capable of encapsulating two metal ions, often copper(II), in close proximity. acs.org One unique example involved a dinuclear macrocyclic copper(II) complex that further reacted with acetone (B3395972) molecules at the imine sites. acs.orgnih.gov

Coordination Modes and Geometries

Schiff base ligands derived from this compound typically act as tetradentate N₂O₂ donors, coordinating to metal ions through the two imine nitrogen atoms and two phenolate (B1203915) oxygen atoms from the aldehyde precursors. psu.edud-nb.info The absence of the phenolic O-H stretching vibration in the IR spectra of the complexes indicates deprotonation and coordination of the oxygen atom to the metal. d-nb.info

The coordination of these ligands to different metal ions results in a variety of geometries, which are influenced by the nature and oxidation state of the central metal atom. d-nb.infoscispace.com

| Metal Ion | Typical Geometry | Reference |

| Nickel(II) | Square Planar | psu.edud-nb.info |

| Copper(II) | Square Planar | psu.edu |

| Zinc(II) | Square Pyramidal | d-nb.info |

| Cobalt(II) | Square Pyramidal | psu.edu |

| Vanadyl(IV) | Square Pyramidal | researchgate.net |

| Nickel(II) | Octahedral | researchgate.net |

For example, single-crystal X-ray diffraction studies have confirmed that Ni(II) complexes with these ligands often adopt a square planar geometry. d-nb.info In contrast, a similar Zn(II) complex was found to have a square pyramidal geometry, with a solvent molecule occupying the apical position. d-nb.info Other reported geometries include octahedral and triclinic crystal systems for various metal complexes. psu.eduresearchgate.net The bond distances between the metal and the donor atoms are typical for such coordination compounds, with Ni-O distances around 1.83 Å and Ni-N distances around 1.85-1.86 Å in a square planar complex. d-nb.info

Modulation of Electronic Properties through Complexation

The nitrile groups (C≡N) in the this compound backbone significantly influence the electronic properties of the resulting Schiff base ligands and their metal complexes. psu.edu The DAMN core acts as a π-conjugated system with both electron-donating (amino) and electron-accepting (nitrile) functionalities, which facilitates intramolecular charge transfer (ICT). rsc.orgrsc.org

Upon complexation with a metal ion, the electronic structure of the ligand is substantially altered. This modulation is evident in the electronic spectra of the complexes. d-nb.info The spectra typically show bands attributed to π→π* transitions of the aromatic rings and n→π* transitions associated with the imine groups. d-nb.info More importantly, intense charge transfer and intraligand transition bands often appear at longer wavelengths (above 400 nm), indicating efficient electronic conjugation throughout the metal complex. d-nb.info Titration of some DAMN-based cobalt complexes with analytes resulted in significant bathochromic (red) shifts in the electronic absorption spectra, indicating a change in the electronic environment upon binding. acs.org This ability to tune the electronic properties through metal coordination is crucial for the development of functional materials like sensors and dyes. psu.edu

Supramolecular Assemblies and Sensor Development

The distinct structural and electronic features of this compound make it an excellent scaffold for designing chemosensors for various analytes. rsc.orgrsc.orgnih.gov Its ability to act as a building block for well-defined molecular architectures allows for the preorganization of binding sites and signaling units, a key concept in sensor design. rsc.orgrsc.org The inherent donor-acceptor character of the DAMN molecule can be fine-tuned through functionalization, making it a versatile platform for creating sensors that respond to specific ions or molecules through changes in color or fluorescence. rsc.orgrsc.org

This compound-Based Chemosensors

Chemosensors based on this compound are designed to detect target species, such as metal ions and anions, through specific interactions that trigger a measurable optical response. rsc.orgasianpubs.org These sensors often incorporate a binding site (receptor) and a signaling unit (chromophore or fluorophore) linked through the DAMN framework. rsc.org The interaction of the analyte with the binding site perturbs the intramolecular charge transfer (ICT) properties of the molecule, leading to a change in its absorption or emission spectrum. asianpubs.org Both organic molecules and metal complexes derived from DAMN have been successfully developed as chemosensors. rsc.org

Sensing of Ionic Species (Metal Ions, Anions)

The structural framework of DAMN derivatives is well-suited for the detection of both cations and anions. researchgate.netasianpubs.org The 1,2-ethylenediamine-like structure can chelate metal ions, while the free N-H groups can act as hydrogen-bond donors for anion recognition. asianpubs.org

Sensing of Metal Ions

DAMN-derived Schiff bases and other functionalized molecules have been shown to be selective chemosensors for various metal ions, including Cu²⁺, Zn²⁺, and Mn²⁺. rsc.orgrsc.org The binding of a metal ion to the sensor typically occurs through chelation involving imine nitrogens and other donor atoms like hydroxyl or amino groups. rsc.orgnih.gov This coordination event alters the electronic properties of the sensor, resulting in a distinct optical signal.

For example, a quinoline-based DAMN derivative was developed for the sequential sensing of Cu²⁺ ions. nih.gov Upon addition of Cu²⁺, the sensor exhibited a dramatic colorimetric change and a significant shift in its absorption maximum from 390 nm to 537 nm. nih.gov Another sensor, designed with an indole-coupled DAMN structure, showed a 21-fold fluorescence enhancement upon interaction with Zn²⁺ and Mn²⁺. rsc.org

| Sensor Type | Target Ion | Sensing Mechanism | Observed Response | Reference |

| Quinoline-DAMN | Cu²⁺ | Chelation | Colorimetric change; absorption shift from 390 nm to 537 nm | nih.gov |

| Julolidine-DAMN | Cu²⁺ | Chelation involving OH and NH₂ groups | Color change (yellow to colorless); decrease in absorption at 450 nm | nih.gov |

| Carbazole-DAMN | Cu²⁺ | Chelation | Enhanced emission at 436 nm (cyan fluorescence) | researchgate.net |

| Indole-DAMN | Zn²⁺, Mn²⁺ | Chelation | 21-fold fluorescence enhancement at 521 nm | rsc.org |

Sensing of Anions

The N-H protons on the DAMN scaffold or on other moieties integrated into the sensor molecule can serve as effective recognition sites for anions through hydrogen bonding. rsc.org This interaction is often strong enough to cause deprotonation, leading to a significant and easily detectable color change. rsc.orgnih.gov Fluoride (B91410) (F⁻) and cyanide (CN⁻) are the most commonly targeted anions with these systems. rsc.orgasianpubs.org

Researchers developed DAMN-based colorimetric sensors linked to fluorene (B118485) and carbazole (B46965) moieties that selectively detected F⁻ and CN⁻ ions. rsc.org The interaction with the anion caused a visible color change and a shift in the fluorescence emission peak. rsc.org In another study, N-monosubstituted DAMN-based azo-azomethine dyes were synthesized for the colorimetric detection of fluoride in aqueous media, with the sensing mechanism confirmed to be deprotonation of the receptor. nih.gov

| Sensor Type | Target Anion | Sensing Mechanism | Observed Response | Reference |

| Fluorene-DAMN | F⁻, CN⁻ | Hydrogen bonding / ICT | Colorimetric and fluorescence changes | rsc.org |

| Carbazole-DAMN | F⁻, CN⁻ | Hydrogen bonding / ICT | Colorimetric and fluorescence changes | rsc.org |

| Indole-DAMN | F⁻ | Hydrogen bonding with indole (B1671886) N-H | Changes in emission and absorption spectra | rsc.org |

| Azo-azomethine-DAMN | F⁻ | Deprotonation | Colorimetric change | nih.gov |

Sensing of Neutral Guest Species

Molecular Architectures and Scaffolds

This compound is a highly valued building block for constructing well-defined molecular architectures and scaffolds. rsc.orgresearchgate.netrsc.org Its ability to act as a precursor for a wide range of heterocyclic compounds, including pyrazines, imidazoles, diazepines, and purines, underscores its versatility. researchgate.netmdpi.com The presence of four reactive sites—two amino groups and two nitrile groups—allows for diverse chemical transformations, leading to complex molecular structures. researchgate.net

The utility of DAMN as a scaffold stems from its rigid, π-conjugated core, which can be functionalized to create preorganized arrays of functional groups. rsc.orgmdpi.com This preorganization is crucial in supramolecular chemistry for designing hosts that have complementary shapes and electronic properties to specific guest molecules. rsc.org Different scaffolds, such as those based on calixarenes, crown ethers, and cyclodextrins, have been successfully integrated with DAMN to create advanced sensor molecules. rsc.orgresearchgate.net These DAMN-based architectures are foundational in developing materials for chemosensing, molecular recognition, and even functional polymers with semiconducting properties. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Methods

Quantum chemical methods are instrumental in studying the properties of diaminomaleonitrile. nih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of this compound. researchgate.net Hybrid functionals like B3LYP combined with basis sets such as 6-311++G** have been employed to study its structure, vibrational spectra, and reactivity. ejtas.comsemanticscholar.org DFT calculations have been used to explore the electronic structure, perform vibrational analysis, and predict spectroscopic data like NMR and UV-visible spectra. ejtas.commdpi.com These calculations are often performed for both the gas phase and in solution to understand the influence of the environment on the molecule's properties. semanticscholar.orgresearchgate.net

DFT has also been used to study the formation of this compound and its isomer, diaminofumaronitrile (DAFN), from simpler molecules like cyanogen (B1215507) (NCCN) and hydrogen radicals, which is relevant in astrophysical contexts. researchgate.netresearchgate.net The method helps in understanding the mechanistic aspects of chemical reactions and the region-selectivity of radical additions by analyzing global and local descriptors like chemical potential, molecular hardness, and electrophilicity. researchgate.net Time-dependent DFT (TDDFT) has been specifically used to calculate core excitation energies and near-edge X-ray absorption fine structure (NEXAFS) spectra. rsc.org

Ab initio molecular dynamics (AIMD) simulations have been utilized to study the behavior of this compound in specific environments. kb.se This method allows for the simulation of molecular motion and chemical reactions at the quantum mechanical level, providing insights into dynamic processes. rsc.orgmdpi.commdpi.com For instance, AIMD has been used to investigate the stability and reactions of this compound in liquid hydrogen cyanide, a context relevant to prebiotic chemistry. kb.se These simulations can reveal reaction pathways and the influence of temperature and solvent effects on the molecule's behavior. rsc.org

The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a computational technique used in conjunction with DFT calculations to accurately predict vibrational spectra (infrared and Raman). ejtas.comsemanticscholar.org This method involves scaling the force constants calculated by DFT to better match experimental vibrational frequencies. ic.ac.uk By using a set of transferable scaling factors, the SQMFF approach provides reliable harmonic force fields and allows for detailed vibrational assignments of the normal modes of this compound and its isomers. ejtas.comresearchgate.net This methodology has been successfully applied to DAMN and DAFN, providing good correlation with experimental FTIR and FT-Raman spectra. ejtas.comsemanticscholar.org

Ab Initio Molecular Dynamics Simulations

Molecular Structure and Conformation Analysis

The molecular structure and conformation of this compound are key to understanding its properties and reactivity.

This compound primarily exists as the cis isomer, where the two amino groups are on the same side of the carbon-carbon double bond. wikipedia.orgnih.govrsc.orgwikipedia.org This is the thermodynamically more stable form. researchgate.net Its trans isomer is known as diaminofumaronitrile (DAFN). ejtas.comsemanticscholar.org The cis conformation of DAMN has been confirmed through various experimental techniques, including dipole moment measurements and single-crystal X-ray diffraction. nih.govrsc.org

Computational studies have explored the conformational landscape of both DAMN and DAFN. nih.govresearchgate.net While DAMN is planar, DAFN has been found to have a non-planar structure with the nitrogen atoms of the amino groups out of the plane. nih.gov The trans form can be reverted to the cis form in acidic, basic, or neutral solutions. researchgate.net Conformational analysis also includes the study of possible rotational isomers. nih.gov The stability differences between the cis and trans isomers can be influenced by factors like intramolecular and intermolecular interactions, including hydration. nih.gov

Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial tool for predicting the reactivity of this compound. ejtas.comsemanticscholar.org The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.